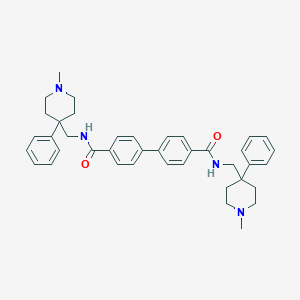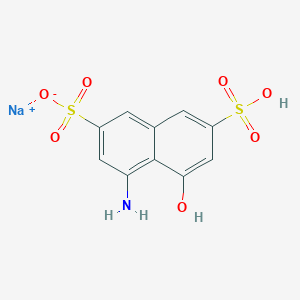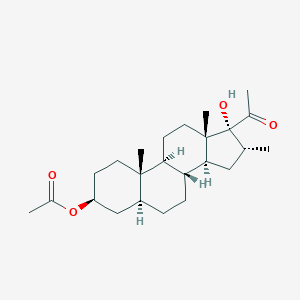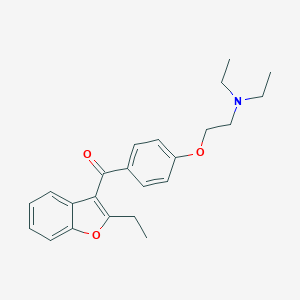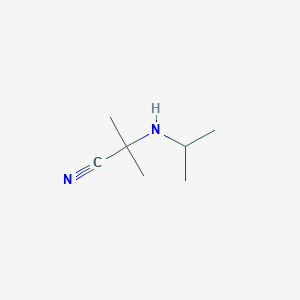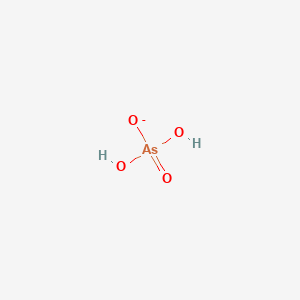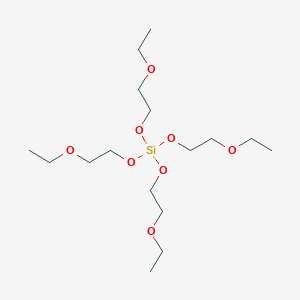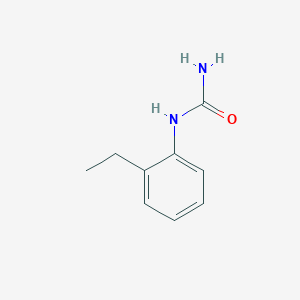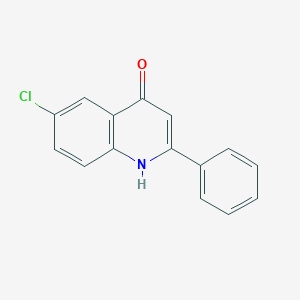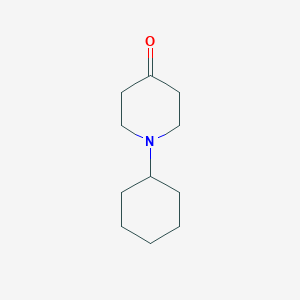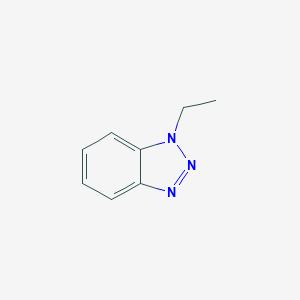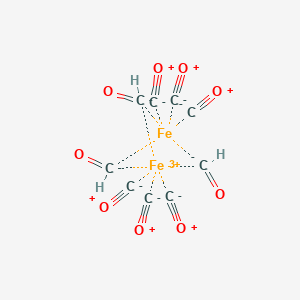![molecular formula C4H2N4O2 B092003 3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one CAS No. 17376-66-8](/img/structure/B92003.png)
3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-nitropyridine with phenyl iodoso acetate in benzene, followed by heating under reflux . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production methods for [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions: [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including nitration, reduction, and substitution. For instance, nitration reactions using different concentrations of nitric acid can yield various nitramine-based materials .
Common Reagents and Conditions: Common reagents used in the reactions of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one include nitric acid, phenyl iodoso acetate, and other nitrating agents. Reaction conditions such as temperature, solvent, and concentration of reagents are critical for achieving the desired products.
Major Products: The major products formed from the reactions of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one include nitramine derivatives and fused ring nitrate salts . These products have been characterized using techniques such as NMR, FTIR spectroscopy, and X-ray crystallography.
科学的研究の応用
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one has a wide range of scientific research applications. . In biology, it has been studied for its potential as a bioactive molecule with antimicrobial and anticancer properties. In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Additionally, in the industry, it is used in the development of high-energy materials and explosives due to its favorable detonation properties .
作用機序
The mechanism of action of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, its nitramine derivatives are known to interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that these compounds may interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells .
類似化合物との比較
Similar Compounds: Similar compounds to [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one include [1,2,5]oxadiazolo[3,4-b]pyrazine and [1,2,5]oxadiazolo[3,4-c]pyridine . These compounds share a similar fused ring structure but differ in the positioning of nitrogen and oxygen atoms.
Uniqueness: The uniqueness of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one lies in its specific ring structure, which imparts distinct chemical and physical properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable compound for various applications in scientific research and industry .
特性
CAS番号 |
17376-66-8 |
|---|---|
分子式 |
C4H2N4O2 |
分子量 |
138.08 g/mol |
IUPAC名 |
6H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4O2/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
InChIキー |
GHTJXILEKZCSBB-UHFFFAOYSA-N |
SMILES |
C1=NC(=O)C2=NONC2=N1 |
異性体SMILES |
C1=NC(=O)C2=NONC2=N1 |
正規SMILES |
C1=NC2=NON=C2C(=O)N1 |
同義語 |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)
